4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid

Description

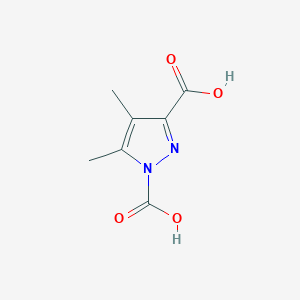

Structure

3D Structure

Properties

CAS No. |

856343-99-2 |

|---|---|

Molecular Formula |

C7H8N2O4 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

4,5-dimethylpyrazole-1,3-dicarboxylic acid |

InChI |

InChI=1S/C7H8N2O4/c1-3-4(2)9(7(12)13)8-5(3)6(10)11/h1-2H3,(H,10,11)(H,12,13) |

InChI Key |

CVHJPIVSKWXXIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C(=O)O)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Oxidative Conversion of 4,5-Dimethyl-1H-pyrazole

A well-documented approach involves the oxidation of 4,5-dimethyl-1H-pyrazole using potassium permanganate in aqueous medium:

Procedure: 4,5-Dimethyl-1H-pyrazole (0.818 mol) is dissolved in water heated to 70°C. Potassium permanganate (3.271 mol) is added gradually while maintaining the temperature below 90°C. After completion, manganese dioxide precipitate is filtered off, and the filtrate is acidified to pH 2 with hydrochloric acid. The product precipitates as white crystals.

Yield and Properties: The isolated 3,5-pyrazole dicarboxylic acid is obtained in 33% yield with melting point 257-258°C. A side product, 5-methyl-1H-pyrazole-3-carboxylic acid, is also isolated in 18% yield from the filtrate after neutralization.

Notes: This method is direct but moderate in yield, requiring careful control of oxidation conditions to avoid over-oxidation or ring cleavage.

Condensation of Hydrazine with Dicarbonyl Compounds

Another classical synthetic strategy involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring:

Mechanism: Hydrazine reacts with diketones or dialdehydes bearing carboxyl groups to form the pyrazole ring with carboxylic acid substituents at the 1 and 3 positions and methyl groups at 4 and 5.

Advantages: This method allows for structural variation and substitution control, enabling the synthesis of various pyrazole dicarboxylic acids.

Limitations: Requires availability of suitable dicarbonyl precursors and may involve multiple purification steps.

Esterification and Hydrolysis Routes

Preparation of the dimethyl ester derivative followed by hydrolysis is a common approach:

Step 1: Synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate by esterification of 3,5-pyrazole dicarboxylic acid with methanol in the presence of thionyl chloride under inert atmosphere at 0–80°C for 4 hours.

Step 2: Hydrolysis of the ester to yield the free dicarboxylic acid.

Yield: Esterification yields up to 99% of the dimethyl ester intermediate.

Notes: This two-step method provides a high-purity intermediate that can be converted to the target acid with controlled reaction conditions.

Multi-step Pyrazole Derivative Synthesis via Dialkyl Fumarate and Diazoacetonitrile

A patented multi-step process involves:

Reacting dialkyl fumarate with diazoacetonitrile to form 5-cyano-4,5-dihydro-3H-pyrazole-3,4-dicarboxylic acid dialkyl esters.

Subsequent conversion of cyano groups to carboxamide or carboxylic acid groups via reaction with ammonia or bases.

Alkylation and further functional group transformations to achieve the desired substitution pattern.

This method is more complex but allows for the synthesis of various substituted pyrazole dicarboxylic acid derivatives with potential herbicidal or pharmaceutical applications.

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation with KMnO4 | 4,5-Dimethyl-1H-pyrazole, KMnO4, H2O, 70-90°C | 33 | Direct oxidation, simple setup | Moderate yield, side products |

| Condensation with Hydrazine | Hydrazine + dicarbonyl compounds | Variable | Structural control, versatile | Requires specific precursors |

| Esterification + Hydrolysis | 3,5-Pyrazole dicarboxylic acid, MeOH, SOCl2 | 99 (ester) | High purity intermediate | Multi-step, requires inert atmosphere |

| Multi-step via Dialkyl Fumarate | Dialkyl fumarate + diazoacetonitrile + NH3/base | Not specified | Allows diverse substitutions | Complex, multi-step, specialized reagents |

The oxidation method is widely used for direct synthesis but suffers from moderate yield and formation of side products, necessitating careful purification.

Esterification with thionyl chloride in methanol is highly efficient for preparing ester intermediates, which can be hydrolyzed to the acid form, offering a practical route for scale-up.

Multi-step synthetic routes involving diazo compounds and dialkyl fumarates provide access to novel derivatives but are more suited for specialized applications due to complexity.

The condensation approach remains a fundamental method in pyrazole chemistry, allowing for tailored substitution patterns but depends on the availability of suitable dicarbonyl precursors.

The preparation of 4,5-dimethyl-1H-pyrazole-1,3-dicarboxylic acid can be achieved through several established methods:

Direct oxidation of 4,5-dimethylpyrazole with potassium permanganate offers a straightforward but moderate-yield route.

Condensation of hydrazine with dicarbonyl compounds provides structural versatility.

Esterification of the corresponding dicarboxylic acid followed by hydrolysis yields high-purity products suitable for further applications.

Advanced multi-step syntheses involving dialkyl fumarates and diazo compounds enable the creation of functionalized derivatives for specialized uses.

Each method has its own advantages and limitations, and the choice depends on the desired scale, purity, and functionalization of the final compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The carboxylic acid groups can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of acyl chlorides or esters.

Scientific Research Applications

4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Dicarboxylic Acid Derivatives

Ester Derivatives

- Dimethyl 1H-pyrazole-3,5-dicarboxylate (CAS 4077-76-3) :

This ester derivative lacks carboxylic acid groups, reducing its ability to act as a polydentate ligand. The ester groups enhance solubility in organic solvents but diminish coordination versatility compared to the target compound . - Diethyl 3,5-pyrazoledicarboxylate (CAS 37687-24-4) :

Similar to the dimethyl analog, this compound is primarily used as a synthetic precursor. Hydrolysis of its ester groups yields pyrazole-3,5-dicarboxylic acid, which differs from the target compound in substituent positions (3,5 vs. 1,3) .

Table 1: Key Properties of Pyrazole Dicarboxylic Acid Derivatives

| Compound | CAS Number | Functional Groups | Solubility (Water) | Coordination Modes |

|---|---|---|---|---|

| 4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid | - | -COOH (1,3) | Low | Bridging, Chelating |

| Dimethyl 1H-pyrazole-3,5-dicarboxylate | 4077-76-3 | COOCH3 (3,5) | Moderate (organic) | Monodentate |

| 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 | -COOH (3), -CH3 (5) | Moderate | Bidentate |

Positional Isomers and Substituent Variations

- This contrasts with the 4,5-dimethyl substitution in the target compound, which sterically shields the ring without affecting nitrogen basicity .

Heterocyclic Dicarboxylic Acids with Distinct Cores

Imidazole Derivatives

- 4,5-Imidazoledicarboxylic Acid: The imidazole core contains non-adjacent nitrogen atoms, enabling distinct coordination geometries (e.g., µ3-bridging in MOFs). Unlike the pyrazole-based target compound, imidazole derivatives often exhibit higher thermal stability and broader pH tolerance in aqueous coordination chemistry .

- 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid :

The methyl group at the 2-position introduces steric hindrance, reducing ligand flexibility. This contrasts with the 4,5-dimethyl substitution in the target compound, which minimally impacts coordination site accessibility .

Thiazole and Quinoxaline Derivatives

- 2-Phenyl-1,3-thiazole-4,5-dicarboxylic Acid: The sulfur atom in the thiazole ring participates in metal coordination, a feature absent in pyrazole derivatives.

- 6-Chloroquinoxaline-2,3-dicarboxylic Acid: The fused quinoxaline core increases aromaticity and rigidity, leading to higher melting points (175°C decomp.) compared to the pyrazole analog. This structural rigidity limits conformational flexibility in MOF synthesis .

Table 2: Comparative Analysis of Heterocyclic Dicarboxylic Acids

| Compound | Core Structure | Key Substituents | Melting Point (°C) | Applications |

|---|---|---|---|---|

| This compound | Pyrazole | -CH3 (4,5) | Not reported | MOFs, Catalysis |

| 4,5-Imidazoledicarboxylic Acid | Imidazole | None | >300 (decomp.) | High-stability MOFs |

| 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid | Thiazole | -C6H5 (2) | Not reported | Photovoltaic materials |

| 6-Chloroquinoxaline-2,3-dicarboxylic acid | Quinoxaline | -Cl (6) | 175 (decomp.) | Pharmaceutical intermediates |

Bicyclic and Fused-Ring Analogs

- Indan-1,3-dicarboxylic Acid: This bicyclic compound’s rigid structure limits its use in flexible MOFs but enhances thermal stability. Unlike the pyrazole derivative, it lacks nitrogen donors, reducing its utility in transition-metal coordination .

Coordination Chemistry and MOFs

The target compound’s 1,3-dicarboxylate groups enable diverse coordination modes (e.g., bridging or chelating), while the 4,5-methyl groups introduce steric effects that can prevent framework interpenetration in MOFs. In contrast, imidazole-based dicarboxylates (e.g., H2IA in ) form more porous frameworks due to their smaller substituents .

Biological Activity

4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms and two carboxylic acid groups. This compound has garnered attention in various fields, particularly in pharmaceuticals and agriculture, due to its unique structural properties and biological activities.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This compound features:

- Methyl groups at the 4 and 5 positions.

- Carboxylic acid groups at the 1 and 3 positions.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties. Specifically, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance:

- A study highlighted that certain pyrazole derivatives displayed a COX-2 selectivity index significantly higher than traditional anti-inflammatory drugs, indicating their potential as safer alternatives with reduced gastrointestinal side effects .

Antifungal and Herbicidal Activities

In agricultural applications, pyrazole derivatives have been recognized for their fungicidal and herbicidal properties. The structural characteristics of this compound contribute to its effectiveness in inhibiting various fungal pathogens and unwanted plant growth .

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound with biological targets. These studies reveal that the compound can effectively bind to specific receptors or enzymes involved in disease pathways, enhancing its therapeutic potential .

Comparative Analysis of Pyrazole Derivatives

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | Methyl groups at positions 3 and 5 | Known for herbicidal activity |

| 5-Fluoro-1H-pyrazole-4-carboxylic acid | Fluorine substitution at position 5 | Exhibits antifungal properties |

| 4-Methyl-1H-pyrazole-3-carboxylic acid | Methyl group at position 4 | Potential anti-inflammatory effects |

| 4-Amino-1H-pyrazole-3-carboxylic acid | Amino group at position 4 | Investigated for antibacterial properties |

Study on Anti-inflammatory Activity

A notable study conducted on various pyrazole derivatives demonstrated that compounds with structural similarities to this compound exhibited strong anti-inflammatory effects in both in vitro and in vivo models. The most potent compounds showed an inhibition percentage of edema comparable to celecoxib, a well-known anti-inflammatory drug .

Safety Profile Evaluation

Histopathological investigations in animal models revealed minimal degenerative changes in organs after administration of pyrazole derivatives. This suggests a favorable safety profile for compounds like this compound when used for therapeutic purposes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.